molecular formula C18H17ClN6O2 B2382849 (3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448075-20-4

(3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2382849
CAS RN: 1448075-20-4
M. Wt: 384.82
InChI Key: MFKCLBPNZMBBNU-UHFFFAOYSA-N
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Description

“(3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug that selectively inhibits PCSK9 protein synthesis . This compound is also known as PF-06815345 .


Synthesis Analysis

The synthesis of this compound involves a bioisosteric replacement and hybrid strategy . The 3’-(1H-tetrazol-1-yl) moiety was found to be an excellent fragment for the N-phenylisonicotinamide scaffold . A substituted benzyloxy, especially an m-cyanobenzyloxy (e.g., 2s), linking at the 4’-position was welcome for the potency . The amide-reversal could damage the potency, so maintenance of the N-phenylisonicotinamide scaffold was essential .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 1H-tetrazol-1-yl group is attached to the phenyl ring, which is further connected to the piperidin-1-yl methanone group via a 4-((3-chloropyridin-2-yl)oxy) linker .

Mechanism of Action

The compound is a prodrug that is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The active drug selectively inhibits PCSK9 protein synthesis .

properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O2/c19-16-5-2-8-20-17(16)27-15-6-9-24(10-7-15)18(26)13-3-1-4-14(11-13)25-12-21-22-23-25/h1-5,8,11-12,15H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKCLBPNZMBBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

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